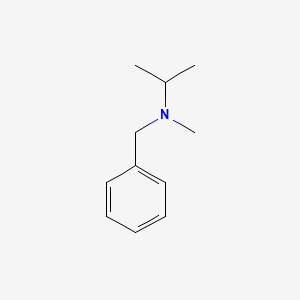
N-isopropyl-N-methylbenzylamine
Cat. No. B8729220
M. Wt: 163.26 g/mol
InChI Key: WFMUJLWWGDJDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04820737
Procedure details


A flask containing N-methylbenzylamine (3.87 ml, 3.63 g, 0.03 moles), potassium carbonate (8.29 g, 0.06 moles) and 4-methyl-2-pentanone (100 ml) was treated with isopropyl bromide (2.69 ml, 0.03 moles) then heated under reflux for 18 hours. The reaction was checked by thin layer chromatography (tlc) to ensure the starting materials had been consumed. The reaction mixture was gravity filtered hot to remove the potassium salts and the filtrate was concentrated to an oil under reduced pressure on the rotovap. The oil was purified by flash chromatography (davisil 633, 20% ethyl acetate/hexane). The appropriate fractions were pooled and concentrated to an oil which was dissolved in anhydrous diethyl ether. The ether solution was treated with gaseous HCl. The ether was removed under reduced pressure. The residue was dissolved in absolute ethanol, treated with activated carbon, filtered, and cooled. The liquid was concentrated with acetone to remove traces of water. The solid was collected by vacuum filtration. m.p. 127.5°-128.5° C. Proton NMR (CDC13 +TMS) 1.36 doublet J= 6.66 Hz 3 H ipr methyl, 1.51 doublet J=6.66 Hz 3 H ipr methyl, 1.88 ppm NH+, 2.62 doublet J=5.04 Hz 3 H N-Methyl, 3.47 septette 1 H tertiary, 4.15 doublet J=6.05 Hz 2 H benzylic CH2 --, 7.28-7.42 5 H aromatic; C-13 (DMSO) ref:39.5, 131.16(11.88), 130.53(8.72), 129.12(5.74), 128.56 (10.92), 55.99(2.06), 55.11(7.14), 39.51(1.48), 34.36(6.93), 1845(3.11), 16.89(6.18), 15 19(5.20). EI Mass spec. M/e-(int) M+163(6.3), 148(40.7), 120(1.2), 92(8.0), 91(100), 90(1.5), 89(3.1), 78(2.2), 77(4.1), 65(18.8), 57(1.6), 56(8.1), 51(3.5), 44(6.0), 43(3.5) 42(11.8), 41(5.2).




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH:16](Br)([CH3:18])[CH3:17]>CC(C)CC(=O)C>[CH:16]([N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:1])([CH3:18])[CH3:17] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.87 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
8.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(CC(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
2.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the potassium salts
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to an oil under reduced pressure on the rotovap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by flash chromatography (davisil 633, 20% ethyl acetate/hexane)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in anhydrous diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The ether solution was treated with gaseous HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in absolute ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The liquid was concentrated with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove traces of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by vacuum filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)N(C)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
